DIPSO
Overview
Description
DIPSO is a zwitterionic buffer commonly used in biochemical and molecular biology research. It is known for its ability to maintain stable pH levels in various experimental conditions, making it a valuable tool in scientific studies.
Mechanism of Action
Target of Action
It’s known that dipso can interfere with meiotic regulation in mouse oocytes .
Pharmacokinetics
It’s known that this compound is a zwitterionic buffer with a useful ph range from 70 to 82 , which could influence its absorption and distribution in the body.
Result of Action
It’s known that this compound can interfere with meiotic regulation in mouse oocytes , suggesting it may have effects on cell division and growth.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. As a zwitterionic buffer, this compound has a useful pH range from 7.0 to 8.2 . This means that the efficacy and stability of this compound could be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with enzymes, proteins, and other biomolecules to stabilize the pH of the reaction environment. This compound is particularly effective in maintaining pH levels in the range of 6.0 to 8.0, which is critical for the optimal activity of many enzymes. For example, it is often used in the preparation of enzyme assays, where it helps to maintain the enzyme’s activity by preventing pH fluctuations .
Cellular Effects
The effects of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid on various types of cells and cellular processes are significant. It influences cell function by stabilizing the pH of the intracellular environment, which is essential for maintaining cellular homeostasis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that the pH remains within a narrow range, thereby preventing the denaturation of proteins and enzymes .
Molecular Mechanism
At the molecular level, 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid exerts its effects through its buffering capacity. It can bind to hydrogen ions (H+) and hydroxide ions (OH-) to neutralize changes in pH. This interaction helps to maintain the stability of the reaction environment, which is crucial for the proper functioning of enzymes and other biomolecules. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid can change over time. The stability of this compound is generally high, but it can degrade under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to maintain pH stability over extended periods .
Dosage Effects in Animal Models
The effects of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid can vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is involved in various metabolic pathways, particularly those related to pH regulation and buffering. It interacts with enzymes and cofactors that are involved in maintaining the acid-base balance within cells. This compound can affect metabolic flux and metabolite levels by stabilizing the pH, which is essential for the proper functioning of metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by its interactions with these transporters and proteins, which can affect its overall distribution within the cell .
Subcellular Localization
The subcellular localization of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its buffering capacity and its interactions with other biomolecules, thereby affecting its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPSO typically involves the reaction of 2-aminoethanol with epichlorohydrin, followed by sulfonation. The reaction conditions include:
Reaction of 2-aminoethanol with epichlorohydrin: This step is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: These are used to handle the increased volume of reactants.
Continuous monitoring and control: This ensures the reaction conditions are maintained within optimal ranges to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
DIPSO undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can modify the amino groups, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing agents: Such as sodium borohydride, are used for reduction reactions.
Substitution reagents: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DIPSO has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffer in various chemical reactions to maintain stable pH levels.
Biology: It is employed in cell culture media and other biological assays to ensure optimal conditions for cell growth and function.
Medicine: It is used in diagnostic assays and other medical applications where precise pH control is crucial.
Industry: It is used in various industrial processes, including the production of pharmaceuticals and other chemicals
Comparison with Similar Compounds
Similar Compounds
3-(Bis(2-hydroxyethyl)amino)propyl-triethoxysilane: This compound has similar buffering properties but is used more in material science applications.
Bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane:
Triethanolamine: This compound is used as a buffering agent and has applications in various industries, including cosmetics and pharmaceuticals.
Uniqueness
DIPSO is unique due to its specific pH range and buffering capacity, making it particularly suitable for applications requiring precise pH control. Its zwitterionic nature also provides stability in various experimental conditions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLFURAFHFFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20887355 | |
Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20887355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68399-80-4 | |
Record name | 3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68399-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipso | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68399-80-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20887355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPSO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9ARD8RDK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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